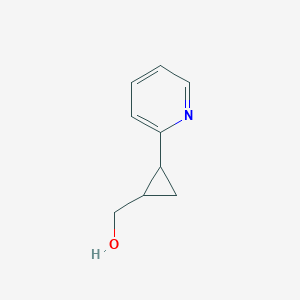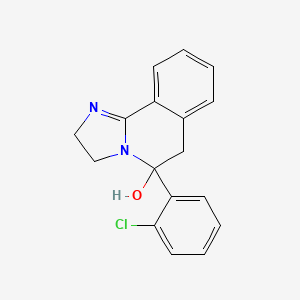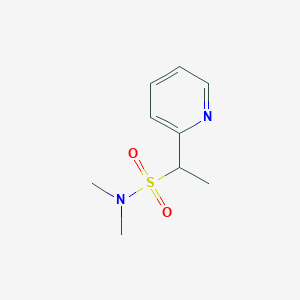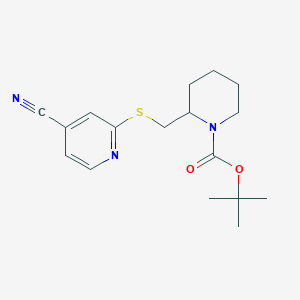
2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a cyano group, and a tert-butyl ester, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Attachment of the Sulfanylmethyl Group: This can be done through thiolation reactions, where a sulfur-containing group is introduced.
Esterification: The final step involves the formation of the tert-butyl ester, typically through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and sulfanylmethyl group are key functional groups that can participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Cyano-pyridin-2-ylamino)-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(4-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 2-(4-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of functional groups and structural features. The presence of the piperidine ring, cyano group, and tert-butyl ester provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H23N3O2S |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
tert-butyl 2-[(4-cyanopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-9-5-4-6-14(20)12-23-15-10-13(11-18)7-8-19-15/h7-8,10,14H,4-6,9,12H2,1-3H3 |
InChI-Schlüssel |
FNKXSHRFNKJUNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




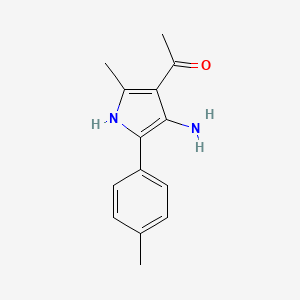
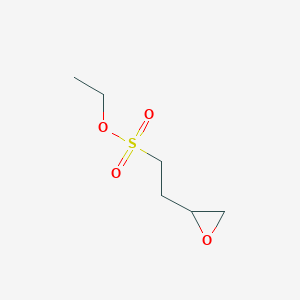
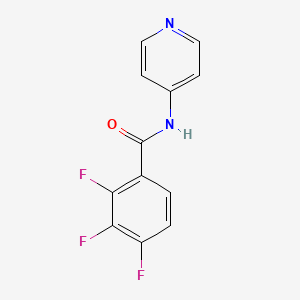

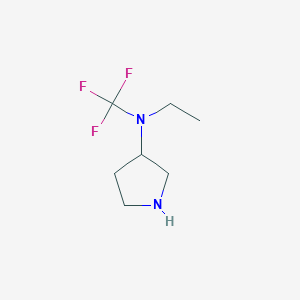
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)



